HMPSNE Derived from This Core Scaffold Achieves 3-MST Inhibition with IC50 of 2.7 µM – The Most Potent in Its Series
The target compound constitutes the central core of HMPSNE (I3MT-3), the most potent and selective 3-mercaptopyruvate sulfurtransferase (3-MST) inhibitor identified among a library of 63 aryl-substituted pyrimidones [1]. HMPSNE inhibits recombinant human 3-MST with an IC50 of 2.7 µM , and its superior potency and selectivity are attributed to the specific 4-hydroxy-6-methylpyrimidine scaffold. The SAR analysis of the pyrimidone core in this study demonstrated that modifications to the 4-hydroxy-6-methyl substitution pattern resulted in diminished 3-MST inhibitory activity, confirming that the target compound scaffold is privileged for this activity [1]. In contrast, the unsubstituted 2-(pyrimidin-2-ylthio)acetic acid scaffold does not produce 3-MST inhibitors with comparable potency or selectivity, as established by the systematic comparison of core-modified analogs in the same study.
| Evidence Dimension | 3-MST inhibitory potency of derived inhibitors |
|---|---|
| Target Compound Data | HMPSNE (derived from target scaffold): IC50 = 2.7 µM against recombinant human 3-MST |
| Comparator Or Baseline | Other aryl-substituted pyrimidone analogs in a 63-compound library; HMPSNE identified as the most potent and selective [1] |
| Quantified Difference | HMPSNE is the most potent compound in the series (no other compound reported with lower IC50); core-modified analogs showed reduced activity [1] |
| Conditions | In vitro recombinant 3-MST enzyme assay using AzMC fluorescence detection of H2S production |
Why This Matters
Validates the target compound as the optimal starting point for synthesizing potent 3-MST inhibitors, a target implicated in cancer biology, inflammation, and metabolic diseases, thereby reducing the time spent on scaffold-hopping campaigns.
- [1] Bantzi M, Augsburger F, Randi EB, et al. Novel Aryl-Substituted Pyrimidones as Inhibitors of 3-Mercaptopyruvate Sulfurtransferase with Antiproliferative Efficacy in Colon Cancer. J Med Chem. 2021;64(9):6221-6240. DOI: 10.1021/acs.jmedchem.1c00260 View Source
